molecular formula C12H12N4O2S2 B2537814 1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-yl)urea CAS No. 1797570-84-3

1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-yl)urea

Cat. No. B2537814
CAS RN: 1797570-84-3
M. Wt: 308.37
InChI Key: NXSNSEZAQUILOU-UHFFFAOYSA-N
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Description

The compound “1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-yl)urea” is a small molecule with the molecular formula C9H11N3O2S . It belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazoloazepine core, which is a seven-membered heterocyclic ring containing nitrogen, sulfur, and five carbon atoms . It also has a urea moiety attached to the thiazoloazepine ring and a thiophene ring attached to the urea moiety .


Physical And Chemical Properties Analysis

The compound has an average mass of 225.268 Da and a monoisotopic mass of 225.057190 Da . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the available resources.

Scientific Research Applications

Non-racemic Atropisomeric (thio)ureas as Neutral Enantioselective Anion Receptors

This study describes the synthesis of non-racemic atropisomeric 1-(2-(4-methyl-2-thioxothiazol-3(2H)-yl)phenyl)-3-(hetero)aryl-(thio)ureas. These compounds demonstrated modest enantioselectivities when binding with N-protected amino acid tetrabutylammonium salts. The unexpected finding that thioureas had smaller association constants compared to ureas, despite the anticipated NH acidity advantage, was explained through X-ray data, DFT calculations, and NMR, revealing a pre-organized conformation suitable for hydrogen bonding in ureas (Roussel et al., 2006).

Synthesis and Biological Evaluation of New Pyrimidine Derivatives

This research focused on the synthesis of new pyrimidine derivatives starting from 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine. These compounds exhibited cytotoxic and antimicrobial activities, highlighting the potential of such derivatives in therapeutic applications (Fathalla et al., 2006).

Nature of Urea-Fluoride Interaction: Incipient and Definitive Proton Transfer

The interaction between 1,3-bis(4-nitrophenyl)urea and various oxoanions in MeCN solution was studied, showing the formation of 1:1 complexes with varying stability. Particularly, the fluoride ion was found to induce urea deprotonation, demonstrating the unique chemical behavior of urea derivatives in the presence of certain anions (Boiocchi et al., 2004).

Novel Urea Derivatives as Two‐Step Redox Systems

This study reported the synthesis of novel urea derivatives featuring a two-step redox system, showcasing their electrochemical properties and potential applications in redox chemistry (Weiss & Reichel, 2000).

Urea Derivatives on the Move: Cytokinin-like Activity and Adventitious Rooting Enhancement

This review highlights the cytokinin-like activity of certain urea derivatives, such as forchlorofenuron and thidiazuron, and their extensive use in plant morphogenesis studies. The article provides insights into the structure-activity relationship of urea cytokinins and their potential to enhance adventitious root formation, demonstrating the versatility of urea derivatives in agricultural and biological research (Ricci & Bertoletti, 2009).

Mechanism of Action

The mechanism of action for this compound is not provided in the available resources . It’s possible that it could interact with various biological targets, but specific interactions would need to be determined experimentally.

Safety and Hazards

Information regarding the safety and hazards of this compound is not available in the resources . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

1-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S2/c17-10-9-7(3-1-5-13-10)14-12(20-9)16-11(18)15-8-4-2-6-19-8/h2,4,6H,1,3,5H2,(H,13,17)(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSNSEZAQUILOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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